molecular formula C17H17BrO2 B4331568 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane

Cat. No. B4331568
M. Wt: 333.2 g/mol
InChI Key: SCXHPLJOQKPFJH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane, also known as Bromocriptine, is a synthetic ergoline derivative that acts as a dopamine receptor agonist. It was first developed in the 1960s and has since been used in the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and acromegaly.

Mechanism of Action

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to increased dopamine activity, which can help to alleviate symptoms of Parkinson's disease and other dopamine-related disorders. In addition, 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee also inhibits the production of prolactin by binding to and activating dopamine receptors in the pituitary gland.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has a number of biochemical and physiological effects on the body. It stimulates the release of dopamine in the brain, which can lead to improved mood and cognitive function. It also inhibits the production of prolactin, which can help to reduce the risk of infertility and other health problems associated with hyperprolactinemia. In addition, 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in a variety of medical conditions.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has a number of advantages and limitations for use in lab experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying dopamine receptor signaling pathways. In addition, it has been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, one limitation is its relatively low potency compared to other dopamine receptor agonists, which may limit its utility in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee. One area of interest is its potential use in the treatment of other dopamine-related disorders, such as schizophrenia and addiction. Another area of interest is its potential as an immunomodulatory agent, which may have applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, there is also interest in developing more potent and selective dopamine receptor agonists based on the structure of 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee, which may have improved therapeutic efficacy and fewer side effects.

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in treating Parkinson's disease by stimulating dopamine receptors in the brain, which helps to alleviate symptoms such as tremors and rigidity. In addition, it is commonly used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood, which can lead to infertility and other health problems. 2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxanee works by inhibiting the production of prolactin, thereby reducing its levels in the blood.

properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-5-phenyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-17(14-5-3-2-4-6-14)11-19-16(20-12-17)13-7-9-15(18)10-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXHPLJOQKPFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-methyl-5-phenyl-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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